

Stannic Iodide: A Powerful Lewis Acid Catalyst for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tin(IV) iodide*

Cat. No.: *B052936*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Stannic iodide (SnI_4), a tetravalent tin halide, is a robust Lewis acid catalyst employed in a variety of organic transformations. Its strong electron-accepting nature allows it to activate a wide range of substrates, facilitating carbon-carbon and carbon-heteroatom bond formation. These application notes provide an overview of the utility of stannic iodide in key organic reactions, with a focus on the Biginelli reaction, and offer detailed protocols for its practical application in the laboratory. While specific data for stannic iodide is emerging, the closely related stannic chloride (SnCl_4) has been extensively studied and serves as an excellent proxy for predicting the catalytic efficacy of stannic iodide.

Application in the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological and therapeutic potential. Stannic iodide is an effective catalyst for this reaction, promoting the cyclocondensation of an aldehyde, a β -ketoester, and urea or thiourea.

The Lewis acidic tin(IV) center is believed to activate the aldehyde carbonyl group, facilitating nucleophilic attack by the urea and subsequent condensation with the β -ketoester. The reaction proceeds under mild, often solvent-free conditions, offering high yields and operational simplicity.

Quantitative Data for Lewis Acid-Catalyzed Biginelli Reaction

The following table summarizes the results for the synthesis of dihydropyrimidinones using stannic chloride pentahydrate ($\text{SnCl}_4 \cdot 5\text{H}_2\text{O}$) as a catalyst. These results provide a strong indication of the expected performance of stannic iodide under similar conditions.

Entry	Aldehyde	β -Ketoester	Urea/Thiourea	Time (min)	Yield (%)
1	Benzaldehyde	Ethyl acetoacetate	Urea	30	95
2	4-Chlorobenzaldehyde	Ethyl acetoacetate	Urea	30	98
3	4-Methylbenzaldehyde	Ethyl acetoacetate	Urea	45	94
4	4-Methoxybenzaldehyde	Ethyl acetoacetate	Urea	45	92
5	4-Nitrobenzaldehyde	Ethyl acetoacetate	Urea	30	96
6	2-Chlorobenzaldehyde	Ethyl acetoacetate	Urea	60	85
7	Benzaldehyde	Methyl acetoacetate	Urea	30	92
8	Benzaldehyde	Ethyl acetoacetate	Thiourea	45	92
9	4-Chlorobenzaldehyde	Ethyl acetoacetate	Thiourea	45	95

Experimental Protocols

General Protocol for the Stannic Iodide-Catalyzed Biginelli Reaction

This protocol is adapted from the procedure for stannic chloride-catalyzed Biginelli reaction and is expected to yield comparable results.

Materials:

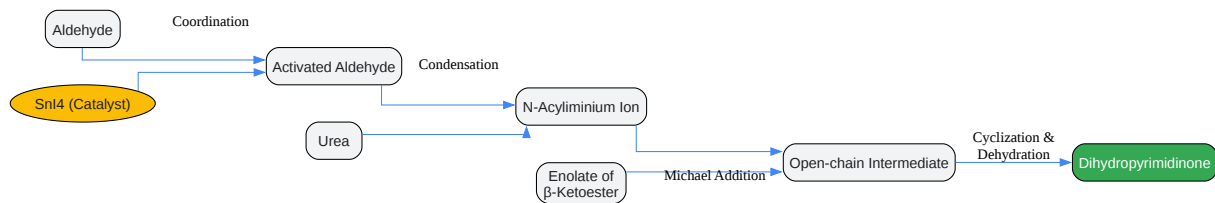
- Aromatic aldehyde (1 mmol)
- β -ketoester (e.g., ethyl acetoacetate) (1 mmol)
- Urea or thiourea (1.5 mmol)
- Stannic iodide (SnI_4) (0.1 mmol, 10 mol%)
- Ethanol (optional, for recrystallization)

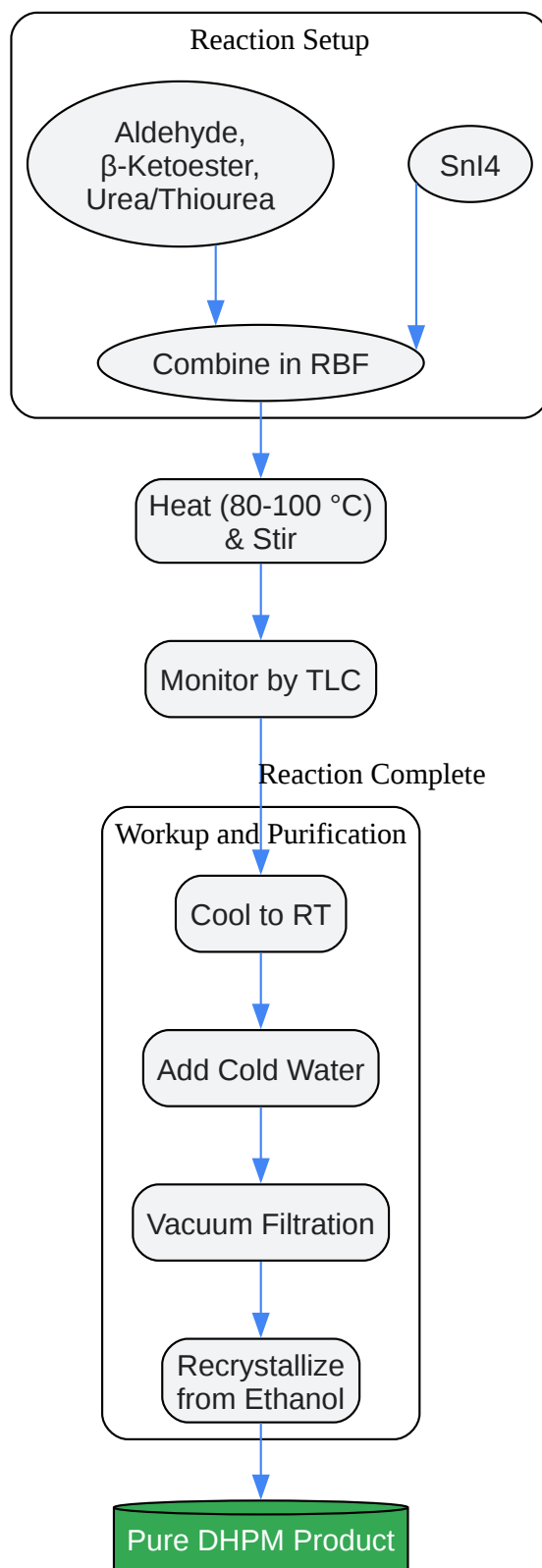
Procedure:

- In a round-bottom flask, combine the aromatic aldehyde (1 mmol), β -ketoester (1 mmol), urea or thiourea (1.5 mmol), and stannic iodide (0.1 mmol).
- Heat the reaction mixture at 80-100 °C with stirring for the time indicated by TLC monitoring (typically 30-90 minutes).
- Upon completion of the reaction (as monitored by TLC), cool the mixture to room temperature.
- Add cold water to the reaction mixture and stir until a solid precipitate forms.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
- Characterize the product by spectroscopic methods (^1H NMR, ^{13}C NMR, IR) and melting point determination.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com